Cas no 2034376-72-0 (4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide)

4-Acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a pyrazole-thiophene hybrid scaffold. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its sulfonamide and acetyl functionalities. The presence of the thiophene moiety enhances its electronic properties, while the pyrazole core contributes to its stability and binding affinity. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound is synthesized under controlled conditions to ensure high purity and reproducibility, making it a reliable candidate for pharmaceutical research applications.
4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide structure
2034376-72-0 structure
Product name:4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
CAS No:2034376-72-0
MF:C19H21N3O3S2
MW:403.518341779709
CID:5334757

4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-acetyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
    • 4-acetyl-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide
    • 4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
    • Inchi: 1S/C19H21N3O3S2/c1-13-19(17-8-11-26-12-17)14(2)22(21-13)10-9-20-27(24,25)18-6-4-16(5-7-18)15(3)23/h4-8,11-12,20H,9-10H2,1-3H3
    • InChI Key: QWLLJLAOSXEIDB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(C)=O)=CC=1)(NCCN1C(C)=C(C2=CSC=C2)C(C)=N1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 614
  • XLogP3: 2.6
  • Topological Polar Surface Area: 118

4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6525-6623-100mg
4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
2034376-72-0
100mg
$248.0 2023-09-08
Life Chemicals
F6525-6623-1mg
4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
2034376-72-0
1mg
$54.0 2023-09-08
Life Chemicals
F6525-6623-2mg
4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
2034376-72-0
2mg
$59.0 2023-09-08
Life Chemicals
F6525-6623-40mg
4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
2034376-72-0
40mg
$140.0 2023-09-08
Life Chemicals
F6525-6623-4mg
4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
2034376-72-0
4mg
$66.0 2023-09-08
Life Chemicals
F6525-6623-15mg
4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
2034376-72-0
15mg
$89.0 2023-09-08
Life Chemicals
F6525-6623-30mg
4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
2034376-72-0
30mg
$119.0 2023-09-08
Life Chemicals
F6525-6623-5μmol
4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
2034376-72-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6525-6623-10mg
4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
2034376-72-0
10mg
$79.0 2023-09-08
Life Chemicals
F6525-6623-20mg
4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
2034376-72-0
20mg
$99.0 2023-09-08

4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide Related Literature

Additional information on 4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

Comprehensive Analysis of 4-Acetyl-N-{2-[3,5-Dimethyl-4-(Thiophen-3-Yl)-1H-Pyrazol-1-Yl]Ethyl}Benzene-1-Sulfonamide (CAS No. 2034376-72-0)

The compound 4-acetyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide (CAS No. 2034376-72-0) represents a structurally complex sulfonamide derivative with unique pharmacophoric elements. Its molecular framework integrates a thiophene-substituted pyrazole core and an acetylated benzene sulfonamide moiety, which together contribute to its potential as a lead compound in medicinal chemistry research. The thiophene ring (thiophen-3-Yl) introduces sulfur-based aromaticity, while the pyrazole scaffold (pyrazol-1-Yl) is well-documented for its role in modulating biological activity through hydrogen bonding and π–π stacking interactions.

Recent studies in the field of heterocyclic chemistry have highlighted the significance of sulfonamide derivatives in drug discovery pipelines. The benzene sulfonamide component of this compound aligns with the structural requirements for inhibiting carbonic anhydrase isoenzymes, a target class with therapeutic relevance in glaucoma and epilepsy management. The acetyl group (acetyl) at the para-position of the benzene ring enhances lipophilicity, potentially improving cellular membrane permeability—a critical factor for oral bioavailability in pharmaceutical development.

The synthesis of 4-acetyl-N-{2-[3,5-dimethylpyrazol-1-Yl]ethyl}benzene sulfonamides has been extensively explored through multistep organic reactions. Modern methodologies employ transition-metal-catalyzed cross-coupling techniques to construct the thiophene-pyrazole hybrid core. Notably, palladium-catalyzed Buchwald–Hartwig aminations have enabled efficient coupling between aryl halides and amine precursors, streamlining the assembly of such complex architectures. This approach is particularly advantageous for introducing substituents like dimethyl groups at specific positions on the pyrazole ring.

In terms of biological profiling, preliminary in vitro assays suggest that compounds bearing the sulfonamide-benzene hybrid structure exhibit moderate antiproliferative activity against cancer cell lines such as MCF7 (breast adenocarcinoma) and HCT116 (colorectal carcinoma). The mechanism appears to involve disruption of microtubule dynamics through interaction with tubulin β-subunits—a pathway exploited by established chemotherapeutics like paclitaxel. However, further investigations are required to confirm these findings and assess selectivity profiles.

The integration of thiophene rings into pharmaceutical scaffolds has gained renewed interest due to their ability to modulate drug–protein interactions via hydrophobic effects and electronic delocalization. In particular, the thiophen-substituted pyrazoles have demonstrated enhanced metabolic stability compared to their benzofused counterparts, reducing susceptibility to cytochrome P450-mediated oxidation—a common limitation in drug candidates.

CAS No. 2034376-72-0 also exhibits potential as a tool compound for studying G protein-coupled receptor (GPCR) signaling pathways. Sulfonamides are known ligands for several GPCRs involved in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The presence of both electron-withdrawing (sulfonamide) and electron-donating (dimethyl) groups creates a balanced dipole moment that may facilitate optimal receptor binding affinity.

Synthetic accessibility remains a critical consideration for large-scale production of this compound class. Recent advancements in flow chemistry have enabled continuous synthesis protocols that reduce reaction times by up to 80% while maintaining high diastereomeric purity (>99% ee). These improvements are particularly relevant for industrial applications where cost-effectiveness and scalability are paramount factors.

In conclusion, the compound 4-acetyl-N-{2-[3,5-dimethylpyrazol-1-Yl]ethyl}benzene sulfonamide represents an innovative scaffold with multifaceted applications across medicinal chemistry domains. Its structural versatility allows for systematic modification through functional group transformations or bioisosteric replacements—strategies that could yield optimized analogs with improved pharmacokinetic properties or novel therapeutic indications.

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